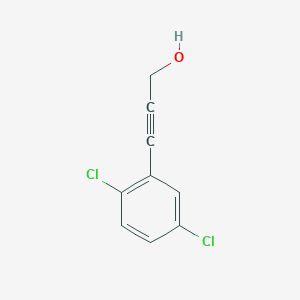

2-Propyn-1-ol, 3-(2,5-dichlorophenyl)-

Description

BenchChem offers high-quality 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propyn-1-ol, 3-(2,5-dichlorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H6Cl2O |

|---|---|

Molecular Weight |

201.05 g/mol |

IUPAC Name |

3-(2,5-dichlorophenyl)prop-2-yn-1-ol |

InChI |

InChI=1S/C9H6Cl2O/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-4,6,12H,5H2 |

InChI Key |

DMPJHNUAJOOEGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#CCO)Cl |

Origin of Product |

United States |

Foundational & Exploratory

molecular weight and formula of 3-(2,5-dichlorophenyl)prop-2-yn-1-ol

An In-depth Technical Guide to the Synthesis and Characterization of 3-(2,5-Dichlorophenyl)prop-2-yn-1-ol

Abstract

This technical guide provides a comprehensive overview of 3-(2,5-dichlorophenyl)prop-2-yn-1-ol, a halogenated propargyl alcohol of significant interest as a versatile building block in medicinal chemistry and materials science. The presence of the dichlorinated phenyl ring combined with the reactive propargyl alcohol moiety makes it a valuable precursor for synthesizing a wide range of more complex molecules. This document details the compound's physicochemical properties, provides a field-proven, step-by-step protocol for its synthesis via Sonogashira coupling, and outlines a self-validating workflow for its analytical characterization and purity verification. The causality behind experimental choices is explained throughout, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Physicochemical Properties and Structural Data

The fundamental properties of 3-(2,5-dichlorophenyl)prop-2-yn-1-ol are critical for its application in synthetic workflows. The molecule's structure, featuring a rigid alkyne linker and a polar hydroxyl group, dictates its solubility, reactivity, and chromatographic behavior.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₆Cl₂O | Calculated |

| Molecular Weight | 201.05 g/mol | Calculated[1] |

| IUPAC Name | 3-(2,5-Dichlorophenyl)prop-2-yn-1-ol | IUPAC Nomenclature |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | Calculated[1][2] |

| LogP (Octanol-Water Partition Coeff.) | 2.3 - 3.5 | Calculated Estimate[1][2] |

| Hydrogen Bond Donors | 1 | Calculated[2] |

| Hydrogen Bond Acceptors | 1 | Calculated[2] |

| Rotatable Bonds | 1 | Calculated[3] |

Note: Calculated values are based on structurally similar compounds and established chemical calculation models.

Synthesis and Purification Protocol

The synthesis of 3-(2,5-dichlorophenyl)prop-2-yn-1-ol is most reliably achieved through a Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.

Principle of the Sonogashira Coupling

The reaction couples a terminal alkyne (propargyl alcohol) with an aryl halide (1-bromo- or 1-iodo-2,5-dichlorobenzene). The catalytic cycle involves a palladium(0) species and a copper(I) co-catalyst. An inert atmosphere is essential to prevent the oxidation of the active catalyst and the dimerization of the alkyne (Glaser coupling). An amine base is used to neutralize the hydrogen halide byproduct and facilitate the formation of the key copper(I) acetylide intermediate.

Experimental Protocol: Step-by-Step Methodology

Reagents & Equipment:

-

1-bromo-2,5-dichlorobenzene (or 1-iodo-2,5-dichlorobenzene)

-

Propargyl alcohol

-

Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Three-neck round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

-

Standard glassware for workup and chromatography

Procedure:

-

Inert Atmosphere Setup: An oven-dried, 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet is assembled. The flask is purged with dry nitrogen for 15 minutes. Maintaining a positive nitrogen pressure is critical for the duration of the reaction.

-

Reagent Charging: To the flask, add 1-bromo-2,5-dichlorobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Solvent and Base Addition: Add anhydrous THF (approx. 5 mL per mmol of aryl halide) and anhydrous triethylamine (2.5 eq) via syringe. Stir the mixture to dissolve the solids.

-

Alkyne Addition: Add propargyl alcohol (1.2 eq) dropwise via syringe over 5 minutes. A slight exotherm may be observed.

-

Reaction Execution: Heat the reaction mixture to 50-60 °C and stir for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.

-

Workup - Quenching and Extraction:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing the pad with ethyl acetate.[4]

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous ammonium chloride solution (to remove copper) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification - Silica Gel Chromatography:

-

The crude product is purified by flash column chromatography on silica gel.[4]

-

A solvent gradient of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing to 80:20) is an effective eluent system.

-

Fractions containing the pure product (identified by TLC) are combined and the solvent is removed under reduced pressure to yield 3-(2,5-dichlorophenyl)prop-2-yn-1-ol as a solid or oil.

-

Synthesis and Purification Workflow Diagram

Caption: Workflow for the synthesis and purification of 3-(2,5-dichlorophenyl)prop-2-yn-1-ol.

Analytical Characterization

A multi-technique approach is required to unambiguously confirm the identity, structure, and purity of the synthesized compound. This self-validating system ensures that the material meets the rigorous standards required for research and development.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural confirmation.

-

¹H NMR: The proton NMR spectrum will provide definitive structural information. Expected signals include:

-

A multiplet or two distinct doublets of doublets in the aromatic region (~7.2-7.5 ppm) corresponding to the three protons on the dichlorophenyl ring.

-

A singlet for the methylene protons (-CH₂OH) adjacent to the hydroxyl group, typically around 4.4 ppm.[5]

-

A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon spectrum confirms the carbon framework. Key signals include:

-

Multiple signals in the aromatic region (~120-140 ppm), with two carbons directly attached to chlorine atoms showing characteristic shifts.[6]

-

Two distinct signals for the alkyne carbons (~80-90 ppm).

-

A signal for the methylene carbon (-CH₂OH) around 51 ppm.

-

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): This technique provides an exact mass measurement, which is used to confirm the molecular formula (C₉H₆Cl₂O).[7]

-

Electron Ionization (EI-MS): The mass spectrum will display a distinct molecular ion peak cluster (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1, which is the characteristic isotopic signature for a molecule containing two chlorine atoms.[8]

-

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Purity is quantitatively determined using HPLC.[9]

-

Method: A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both typically containing 0.1% formic acid or trifluoroacetic acid) is standard.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

-

Result: A single major peak indicates high purity, which can be quantified as a percentage of the total integrated peak area.

-

-

Gas Chromatography (GC-FID): For volatile compounds, GC with a Flame Ionization Detector (FID) is an excellent orthogonal technique for purity assessment.[10]

Analytical Characterization Workflow

Caption: Self-validating workflow for the analytical characterization of the target compound.

Safety, Handling, and Storage

-

Safety: Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Handling: Propargyl alcohols can be reactive. Avoid exposure to strong bases, acids, and oxidizing agents.

-

Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, typically at 2-8°C, protected from light.[2][11]

Conclusion

This guide has outlined a robust and reproducible methodology for the synthesis and comprehensive characterization of 3-(2,5-dichlorophenyl)prop-2-yn-1-ol. By employing a well-established Sonogashira coupling protocol and a multi-technique analytical workflow, researchers can confidently prepare and validate this key chemical intermediate. The detailed rationale and step-by-step instructions provided herein serve as a valuable resource for professionals in drug discovery and materials science, facilitating the use of this compound in the development of novel and impactful molecules.

References

- Vertex AI Search. (2024). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. Google Cloud.

- ChemScene. (n.d.). 1485344-42-0 | 3-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-ol. ChemScene.

- LookChem. (n.d.). 3-(3,4-dichlorophenyl)prop-2-yn-1-ol. LookChem.

- ChemScene. (n.d.). 1354941-94-8 | (2E)-3-(2,4-Dichlorophenyl). ChemScene.

- OSHA. (n.d.). Propargyl Alcohol.

- Analytice. (n.d.). Propargyl alcohol - AIR analysis. Analytice.

- ChemScene. (n.d.). 1354918-52-7 | 3-(2,5-DiChlorophenyl)-1,2-oxazol-5-ol. ChemScene.

- Organic Syntheses. (n.d.).

- Royal Society of Chemistry. (n.d.).

- Royal Society of Chemistry. (n.d.).

- Royal Society of Chemistry. (2014).

- ChemicalBook. (n.d.). 3-PHENYL-2-PROPYN-1-OL(1504-58-1) 1H NMR spectrum. ChemicalBook.

- Gee, S. J., et al. (2008). Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations. Journal of Mass Spectrometry, 43(5), 646-662.

Sources

- 1. 3-(3,4-dichlorophenyl)prop-2-yn-1-ol|lookchem [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. chemscene.com [chemscene.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 3-PHENYL-2-PROPYN-1-OL(1504-58-1) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. metabolomics.se [metabolomics.se]

- 9. rawsource.com [rawsource.com]

- 10. Propargyl alcohol - AIR analysis - Analytice [analytice.com]

- 11. chemscene.com [chemscene.com]

Technical Guide: Solubility Profile of 3-(2,5-Dichlorophenyl)-2-propyn-1-ol

[1]

Executive Summary

3-(2,5-dichlorophenyl)-2-propyn-1-ol is a functionalized aryl propargyl alcohol commonly utilized as a high-value intermediate in the synthesis of heterocycles (e.g., furans, indoles) and pharmaceutical scaffolds.[1] Its structure features a lipophilic 2,5-dichlorophenyl moiety linked via an alkyne spacer to a polar primary hydroxyl group.[1]

This amphiphilic nature dictates a specific solubility landscape: while the hydroxyl group promotes solubility in polar protic solvents, the dichlorinated aromatic ring significantly reduces water solubility and enhances affinity for chlorinated and aprotic organic solvents. This guide provides a predictive solubility model, experimental determination protocols, and solvent selection strategies for synthesis and purification.

Physicochemical Profile & Solubility Drivers

Understanding the molecular architecture is the first step to predicting solubility behavior.[1]

| Property | Value (Predicted/Analogous) | Impact on Solubility |

| Molecular Formula | C₉H₆Cl₂O | -- |

| Molecular Weight | 201.05 g/mol | Moderate MW facilitates dissolution in most organics.[1] |

| LogP (Octanol/Water) | ~2.3 – 2.8 | Indicates lipophilic character; poor water solubility. |

| H-Bond Donors | 1 (–OH) | Enables solubility in alcohols (MeOH, EtOH). |

| H-Bond Acceptors | 1 (–OH) | Weak acceptor; interacts with protic solvents.[1] |

| Physical State | Viscous Oil or Low-Melting Solid | Likely requires gentle heating for dissolution in non-polar solvents.[1] |

Structural Analysis

The 2,5-dichloro substitution pattern creates a steric and electronic environment that differs from the 3,4-isomer.[1] The chlorine atoms at the ortho and meta positions increase the lipophilicity of the phenyl ring, making the molecule significantly less soluble in aqueous media compared to unsubstituted propargyl alcohol.

Solubility Landscape

The following classification is based on the "Like Dissolves Like" principle, supported by data from analogous dichlorophenyl propargyl alcohols.

A. High Solubility Solvents (Preferred for Stock Solutions)

These solvents are recommended for preparing high-concentration stock solutions (>50 mM) for biological assays or synthetic reactions.

-

Dimethyl Sulfoxide (DMSO): Excellent. The high dielectric constant and ability to accept H-bonds make it the universal solvent for this compound.[1]

-

Dimethylformamide (DMF): Excellent. Similar to DMSO, suitable for cross-coupling reactions (e.g., Sonogashira).

-

Dichloromethane (DCM): Very Good. The chlorinated solvent interacts well with the dichlorophenyl ring.[1]

-

Tetrahydrofuran (THF): Good. Solubilizes via ether oxygen interactions with the hydroxyl proton.[1]

B. Moderate Solubility Solvents (Process Solvents)

Useful for extraction, crystallization, or chromatography.

-

Ethyl Acetate (EtOAc): Good. Often used as the organic phase in extractions.[1]

-

Methanol / Ethanol: Good to Moderate.[1] Solubility may decrease at very low temperatures; suitable for recrystallization when mixed with water or hexanes.[1]

-

Diethyl Ether: Moderate.[1] Good for extraction but less solubilizing than THF.[1]

-

Toluene: Moderate. Solubility increases significantly with heat; useful for azeotropic drying.[1]

C. Low Solubility / Anti-Solvents (Precipitation)

These solvents promote precipitation and are poor choices for dissolving the neat compound.

-

Water: Insoluble / Sparingly Soluble (< 1 mg/mL). The hydrophobic dichlorophenyl group dominates the polar hydroxyl group.[1]

-

Hexanes / Pentane: Poor.[1] The compound is likely to oil out or precipitate.[1] Used to wash away non-polar impurities.[1]

-

Cyclohexane: Poor.[1]

Solubility Decision Matrix

Figure 1: Decision matrix for solvent selection based on process requirements.[1]

Experimental Protocols

Since specific solubility values can vary by batch (polymorphs/purity), the following self-validating protocols are recommended to determine exact solubility.

Protocol A: Visual Saturation Method (Rapid Assessment)

Objective: Determine approximate solubility range.

-

Preparation: Weigh 10 mg of 3-(2,5-dichlorophenyl)-2-propyn-1-ol into a clear 4 mL glass vial.

-

Addition: Add the solvent of choice in 100 µL increments at room temperature (25°C).

-

Observation: Vortex for 30 seconds after each addition.

-

Soluble: Clear solution obtained.

-

Insoluble: Visible particles or oil droplets persist.[1]

-

-

Calculation: Solubility (mg/mL) = 10 mg / Total Volume Added (mL).

Protocol B: HPLC Saturation Method (Quantitative)

Objective: Precise solubility determination for formulation.

-

Saturation: Add excess solid compound to 1 mL of solvent (e.g., pH 7.4 buffer, water, or MeOH).

-

Equilibration: Shake at 25°C for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solids.

-

Note: Use PTFE (hydrophobic) filters to prevent drug adsorption.

-

-

Quantification: Inject the filtrate into an HPLC system.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: ACN:Water (60:40) + 0.1% Formic Acid.

-

Detection: UV at 254 nm (aromatic absorption).

-

-

Calibration: Compare peak area against a standard curve prepared in DMSO.

Synthesis & Application Context

The solubility profile directly impacts the synthesis of this compound, typically via Sonogashira Coupling .

Synthesis Workflow Implications

-

Reaction Solvent: The coupling of 1-iodo-2,5-dichlorobenzene and propargyl alcohol is typically performed in THF or DMF with an amine base (e.g., Et₃N). The starting materials and catalyst (Pd/Cu) are soluble here.

-

Workup: The reaction mixture is diluted with EtOAc (solubilizes product) and washed with Water/Brine (removes salts/catalyst). The product stays in the organic layer.[1]

-

Purification: Column chromatography uses Hexane:EtOAc gradients.[1][2] The compound will elute in the mid-polar range (e.g., 20-40% EtOAc in Hexane).

Figure 2: Solubility-driven workflow for the synthesis and isolation of the target compound.

Stability and Handling

-

Oxidation Risk: Primary propargyl alcohols can oxidize to aldehydes (propynals) or carboxylic acids. Avoid prolonged storage in oxygenated solvents (e.g., ethers) without antioxidants.

-

Acidity: The alkyne proton is weakly acidic but generally stable.[1] The hydroxyl proton is exchangeable.[1]

-

Storage: Store neat at -20°C. DMSO stock solutions are stable at -20°C for up to 3 months.[1]

References

-

PubChem Compound Summary. 3-(3,4-Dichlorophenyl)-2-propyn-1-ol (Analogous Structure).[1] National Center for Biotechnology Information.[1] Link

-

LookChem. 3-(3,4-dichlorophenyl)prop-2-yn-1-ol Properties. (Provides LogP and boiling point data for the regioisomer). Link

-

Sigma-Aldrich. 1,3-Diphenyl-2-propyn-1-ol (Structural Analog).[1][3] (Provides solubility context for aryl propargyl alcohols). Link

-

ChemicalBook. Synthesis of Phenyl Propargyl Alcohols. (General Sonogashira coupling protocols). Link

-

EPA CompTox Dashboard. Propargyl Alcohol Derivatives.[1][4] (Toxicity and physicochemical property predictions).[5] Link[6]

Sources

- 1. (E)-3-(4-Chlorophenyl)prop-2-en-1-ol | 24583-70-8 [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. 1,3-ジフェニル-2-プロピン-1-オール 90% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Propargyl alcohol - Wikipedia [en.wikipedia.org]

- 5. Organic solvents - WikiLectures [wikilectures.eu]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

thermodynamic properties of dichlorophenyl propargyl alcohol derivatives

An In-Depth Technical Guide to the Thermodynamic Properties of Dichlorophenyl Propargyl Alcohol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and principles for characterizing the . These compounds, featuring a halogenated aromatic ring and a reactive propargyl group, are of significant interest in medicinal chemistry and materials science. Understanding their thermodynamic characteristics—such as enthalpy, entropy, and Gibbs free energy—is paramount for predicting their stability, solubility, and bioavailability, which are critical parameters in drug development. This document details both experimental techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and computational approaches for determining these properties. By integrating field-proven insights with established scientific principles, this guide serves as an essential resource for professionals seeking to optimize the selection and development of these promising chemical entities.

Introduction: The Significance of Thermodynamic Profiling

Dichlorophenyl propargyl alcohol derivatives represent a class of organic molecules with considerable potential in pharmaceutical development. The dichlorophenyl moiety is a common feature in many approved drugs, often enhancing binding affinity and metabolic stability. The propargyl alcohol group, containing a terminal alkyne, is a versatile functional handle for "click" chemistry and further molecular elaboration, making it a valuable building block in modern drug discovery.[1][2]

The journey from a promising lead compound to a viable drug candidate is fraught with challenges, many of which are governed by the molecule's fundamental physical properties. Thermodynamic stability, in particular, dictates a compound's shelf-life, its potential for polymorphism, and its behavior in physiological environments. A thorough understanding of the thermodynamic landscape of these derivatives is not merely an academic exercise; it is a critical, self-validating step in the risk mitigation strategy of drug development. It allows scientists to predict a compound's behavior under various conditions, ensuring the selection of a candidate with optimal characteristics for formulation and clinical success.[3][4]

Foundational Thermodynamic Principles

The stability and spontaneity of any chemical or physical process are governed by the interplay of three key state functions: Enthalpy (ΔH), Entropy (ΔS), and Gibbs Free Energy (ΔG).

-

Enthalpy (ΔH): Represents the total heat content of a system. An exothermic process (negative ΔH) releases heat and is generally favorable, as it leads to the formation of stronger, more stable bonds.[5]

-

Entropy (ΔS): A measure of the disorder or randomness of a system. An increase in entropy (positive ΔS) is thermodynamically favorable.

-

Gibbs Free Energy (ΔG): The ultimate arbiter of spontaneity for a process at constant temperature and pressure. The relationship is defined by the pivotal equation: ΔG = ΔH - TΔS .[6][7]

In drug development, these principles are applied to understand phase transitions (melting, crystallization), compound stability, and interactions with other molecules.[9]

Caption: The relationship between Gibbs Free Energy, Enthalpy, and Entropy.

Experimental Workflows for Thermodynamic Characterization

The cornerstone of thermodynamic analysis in the pharmaceutical industry lies in thermal analysis techniques, which measure changes in a material's properties as a function of temperature.[10]

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[11] It provides quantitative data on thermal events, making it indispensable for characterizing pharmaceutical solids.[3]

Core Applications:

-

Melting Point (Tm) & Enthalpy of Fusion (ΔHf): Precise determination of the melting point and the energy required for the transition, which is crucial for purity assessment.[3]

-

Polymorphism: Identifying and characterizing different crystalline forms (polymorphs) of a drug, which can have vastly different stabilities and bioavailabilities.[3]

-

Glass Transitions (Tg): Detecting the transition of amorphous materials from a hard, glassy state to a rubbery state.

-

Drug-Excipient Compatibility: Assessing potential interactions between the active pharmaceutical ingredient (API) and formulation excipients.[3]

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium). This is a critical step to ensure data trustworthiness.

-

Sample Preparation: Accurately weigh 2-5 mg of the dichlorophenyl propargyl alcohol derivative into an aluminum DSC pan.

-

Encapsulation: Crimp the pan with a lid to enclose the sample. For volatile samples, hermetically sealed pans are required.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature well above the expected melting point.[12]

-

An inert nitrogen atmosphere (e.g., 50 mL/min flow rate) is maintained to prevent oxidative degradation.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak maximum (Tm), and integrate the peak area to calculate the enthalpy of fusion (ΔHf).

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[4][13] It is essential for determining the thermal stability and composition of materials.[10][14]

Core Applications:

-

Thermal Stability: Determining the temperature at which a compound begins to decompose.[14]

-

Compositional Analysis: Quantifying the content of volatiles, such as water (hydrates) or residual solvents (solvates).[4][14]

-

Decomposition Kinetics: Studying the rate and mechanism of thermal degradation.

-

Calibration: Verify the instrument's mass balance using standard weights and its temperature accuracy using certified magnetic standards (Curie point standards).

-

Sample Preparation: Place 5-10 mg of the dichlorophenyl propargyl alcohol derivative into a tared TGA pan (typically ceramic or platinum).

-

Instrument Setup: Place the pan onto the TGA's high-precision balance within the furnace.

-

Thermal Program:

-

Equilibrate at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 or 20 °C/min) to a high temperature (e.g., 600 °C) where all decomposition is expected to be complete.

-

Maintain a controlled atmosphere, typically inert (nitrogen) to study thermal decomposition, or oxidative (air) to study combustion.

-

-

Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the onset temperature of decomposition and the percentage of mass loss at different stages. The derivative of this curve (DTG) helps to pinpoint the temperature of the maximum rate of mass loss (Tmax).[12]

Caption: Experimental workflow for thermodynamic characterization.

Computational Prediction of Thermodynamic Properties

While experimental methods provide definitive data, computational chemistry offers a powerful predictive tool, especially in the early stages of discovery before a compound is synthesized. For halogenated organic compounds, methods like Density Functional Theory (DFT) can provide excellent correlations with experimental thermodynamic data.[15][16]

-

Ab initio Calculations: Methods like G3(MP2)//B3LYP can be used to estimate gas-phase thermodynamic properties, such as the standard Gibbs energies of formation.[17]

-

Force Fields: For bulk properties, quantum mechanically derived force fields (QMD-FFs) can be developed to run molecular dynamics simulations and compute thermodynamic observables like enthalpy of vaporization and heat capacity.[18]

-

Group Additivity: Benson's group additivity method allows for the estimation of thermodynamic properties (enthalpy of formation, heat capacity, entropy) by summing the contributions of individual molecular fragments. This has been extended to compounds containing halogens.[19]

These computational approaches are invaluable for screening large libraries of virtual compounds, prioritizing synthetic targets, and interpreting experimental results.

Data Interpretation: A Hypothetical Case Study

To illustrate the application of these principles, consider the hypothetical thermodynamic data for three isomers of a dichlorophenyl propargyl alcohol derivative.

| Compound ID | Isomer | Melting Point (Tm) (°C) | Enthalpy of Fusion (ΔHf) (kJ/mol) | Decomposition Onset (Td) (°C) |

| DPA-1 | 2,3-dichloro | 85.2 | 22.5 | 210.5 |

| DPA-2 | 2,4-dichloro | 98.7 | 28.1 | 225.3 |

| DPA-3 | 3,5-dichloro | 95.4 | 26.8 | 218.9 |

Analysis and Insights:

-

Crystal Lattice Energy: DPA-2 exhibits the highest melting point and the largest enthalpy of fusion. This suggests it forms a more stable and efficiently packed crystal lattice compared to the other isomers. Higher lattice energy often correlates with lower solubility, a critical consideration for bioavailability.

-

Thermal Stability: DPA-2 also shows the highest decomposition temperature, indicating greater intrinsic molecular stability under thermal stress.[14] This is a favorable property for drug substance processing and long-term storage.

-

Structure-Property Relationship: The difference in properties among the isomers, despite having the same chemical formula, underscores the profound impact of molecular symmetry and intermolecular interactions (such as halogen bonding) on the macroscopic thermodynamic properties. The para-substitution in DPA-2 may allow for more optimal crystal packing.

Conclusion: Integrating Thermodynamics into Drug Development

The systematic characterization of the is a non-negotiable component of modern pharmaceutical R&D. The combined application of experimental techniques like DSC and TGA with predictive computational modeling provides a robust framework for understanding and optimizing compound behavior. This integrated approach enables researchers to make data-driven decisions, selecting candidates with superior stability, minimizing the risk of late-stage failures, and ultimately accelerating the delivery of safe and effective medicines.

References

-

American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC). Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]

-

Chudzinski, M. G., et al. (2012). Correlations between Computation and Experimental Thermodynamics of Halogen Bonding. The Journal of Organic Chemistry. Retrieved from [Link]

-

CD Formulation. (n.d.). Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs. Retrieved from [Link]

-

Malvern Panalytical. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

-

Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

-

Chudzinski, M. G., & Taylor, M. S. (2016). Correlations between Computation and Experimental Thermodynamics of Halogen Bonding. ACS Publications. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

-

European Pharmaceutical Review. (2008, August 2). Fast-scan differential scanning calorimetry. Retrieved from [Link]

-

Andreussi, O., et al. (2016). Systematic and Automated Development of Quantum Mechanically Derived Force Fields: the Challenging Case of Halogenated Hydrocarbons. ARPI. Retrieved from [Link]

-

Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Retrieved from [Link]

-

Verevkin, S., et al. (2003). Thermodynamic properties of benzyl halides: enthalpies of formation, strain enthalpies, and carbon–halogen bond dissociation enthalpies. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

Xu, B., & Hammond, G. B. (2008). Thermodynamically favored aldol reaction of propargyl or allenyl esters: regioselective synthesis of carbinol allenoates. Angewandte Chemie International Edition in English. Retrieved from [Link]

-

Domalski, E. S., & Hearing, E. D. (2009). Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K. NIST. Retrieved from [Link]

-

Trivedi, M. K., et al. (2015). Physical, Thermal and Spectroscopic Studies on Biofield Treated p-Dichlorobenzene. ResearchGate. Retrieved from [Link]

-

Sharath, N., et al. (2014). Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study. ResearchGate. Retrieved from [Link]

-

Hu, A. T., et al. (1972). Combustion calorimetry of organic chlorine compounds. Heats of combustion of chlorobenzene, the dichlorobenzenes and o- and p-chloroethylbenzene. OSTI.GOV. Retrieved from [Link]

-

Sharath, N., et al. (2014). Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. Semantic Scholar. Retrieved from [Link]

-

NIST. (n.d.). Propargyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]

-

Palomo, C., et al. (2013). Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Metal/Brønsted Acid Cooperative Catalysis. Royal Society of Chemistry. Retrieved from [Link]

-

Ribeiro da Silva, M. A. V., et al. (2012). Thermodynamic Stability of Fenclorim and Clopyralid. PMC - NIH. Retrieved from [Link]

-

Lumen Learning. (n.d.). Gibbs Energy (Free Energy). Introductory Chemistry. Retrieved from [Link]

-

Bozzelli, J. W., & Sebbar, N. (2003). Thermodynamics of Chlorinated Phenols, Polychlorinated Dibenxo-p-Dioxins Polychlorinated Dibenzofurans, Derived Radicals, and Intermediate Species. ResearchGate. Retrieved from [Link]

-

Al-Harrasi, A., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved from [Link]

-

Sugiura, K. (n.d.). Synthesis of Propargyl Alcohol. Retrieved from [Link]

-

Babaahmadi, R., et al. (n.d.). Gibbs energy profile (kcal/mol) for dehydrogenative coupling of tertiary propargylic alcohol R′OH with quinoline N‐oxide Z⁺−O⁻. ResearchGate. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Product Class 3: Propargylic Alcohols. Retrieved from [Link]

-

Maiorova, A. V., et al. (n.d.). CALCULATION OF THERMODYNAMIC PARAMETERS OF DERIVATIVES OF POLYCHLORINATED BIPHENYLS. Retrieved from [Link]

-

Merck Index. (n.d.). Propargyl Alcohol. Retrieved from [Link]

-

Wikipedia. (n.d.). Propargyl alcohol. Retrieved from [Link]

-

Castelli, F., & Sarpietro, M. G. (2011). Calorimetric techniques to study the interaction of drugs with biomembrane models. PMC - NIH. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, May 13). The Gibbs Free Energy. Retrieved from [Link]

-

Khan Academy. (n.d.). Introduction to Gibbs free energy. Retrieved from [Link]

-

Clark, J. (n.d.). An introduction to Gibbs free energy. Chemguide. Retrieved from [Link]

-

Krug, M. (2023, November 22). Using Enthalpy of Formation to Calculate ΔH - AP Chem Unit 6, Topic 8. YouTube. Retrieved from [Link]

-

Save My Exams. (2025, November 18). Calorimetry Experiments - IB Chemistry Revision Notes. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 3. quercus.be [quercus.be]

- 4. veeprho.com [veeprho.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Gibbs Energy (Free Energy) – Introductory Chemistry [pressbooks.openedmb.ca]

- 9. Calorimetric techniques to study the interaction of drugs with biomembrane models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. improvedpharma.com [improvedpharma.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. researchgate.net [researchgate.net]

- 13. aurigaresearch.com [aurigaresearch.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. pubs.acs.org [pubs.acs.org]

- 16. figshare.com [figshare.com]

- 17. Thermodynamic Stability of Fenclorim and Clopyralid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. arpi.unipi.it [arpi.unipi.it]

- 19. srd.nist.gov [srd.nist.gov]

Technical Guide: Characterization and Melting Point Determination of 3-(2,5-dichlorophenyl)prop-2-yn-1-ol

Executive Summary

This technical guide addresses the physicochemical characterization of 3-(2,5-dichlorophenyl)prop-2-yn-1-ol , a specialized alkynyl alcohol intermediate used in the synthesis of heterocyclic pharmacophores (e.g., isoxazoles, pyrazoles) and functionalized materials.

Unlike common catalog reagents, this specific isomer is often synthesized in situ or isolated as a crude intermediate, resulting in a scarcity of standardized melting point (Mp) data in open literature. This guide provides a self-validating protocol for researchers to synthesize, purify, and rigorously determine the melting point of this compound, grounded in the structure-property relationships of analogous dichlorophenyl propargyl alcohols.

Chemical Identity & Predicted Properties[1][2][3][4][5][6][7][8]

Structural Analysis

The compound features a propargyl alcohol moiety attached to a 2,5-dichlorophenyl ring. The presence of two chlorine atoms at the ortho and meta positions introduces significant steric bulk and lipophilicity, which typically elevates the melting point compared to the unsubstituted phenyl analog.

| Property | Data |

| IUPAC Name | 3-(2,5-dichlorophenyl)prop-2-yn-1-ol |

| Molecular Formula | C₉H₆Cl₂O |

| Molecular Weight | 201.05 g/mol |

| Predicted Physical State | Crystalline Solid (at STP) |

| Predicted Melting Point | 65°C – 85°C (Based on structural analogs) |

| Solubility | Soluble in EtOAc, DCM, MeOH; Insoluble in Water |

Comparative Data of Analogs

To establish a target range for the melting point, we analyze structurally similar propargyl alcohols. The trend indicates that ortho/para substitution with chlorine stabilizes the crystal lattice, raising the Mp.

| Compound | Structure | Melting Point (°C) | State |

| 3-phenylprop-2-yn-1-ol | Ph-C≡C-CH₂OH | 30–32°C | Low-melting Solid/Liq |

| 3-(4-chlorophenyl)prop-2-yn-1-ol | 4-Cl-Ph-C≡C-CH₂OH | 78–80°C | Solid |

| 3-(2,4-dichlorophenyl)prop-2-yn-1-ol | 2,4-Cl₂-Ph-C≡C-CH₂OH | ~80–95°C (Est.) | Solid |

| 3-(2,5-dichlorophenyl)prop-2-yn-1-ol | 2,5-Cl₂-Ph-C≡C-CH₂OH | Unknown (Target) | Solid |

Synthesis & Purification Protocol

Objective: To isolate a high-purity (>98%) sample suitable for accurate thermal analysis.

Sonogashira Coupling Workflow

The most reliable route to this compound is the Sonogashira cross-coupling of 2,5-dichloroiodobenzene with propargyl alcohol .

Reagents:

-

Substrate: 1-iodo-2,5-dichlorobenzene (1.0 eq)

-

Alkyne: Propargyl alcohol (1.2 eq)

-

Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%)

-

Co-catalyst: CuI (1-2 mol%)

-

Base/Solvent: Et₃N (Triethylamine) or Et₂NH (Diethylamine) in THF.

Procedure:

-

Degassing: Dissolve 2,5-dichloroiodobenzene in dry THF/Et₃N under Argon/Nitrogen atmosphere to prevent homocoupling (Glaser coupling) of the alkyne.

-

Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI.[1] Stir for 10 min until the solution turns yellow/brown.

-

Addition: Dropwise addition of propargyl alcohol at 0°C, then warm to Room Temperature (RT).

-

Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Filter off ammonium salts. Concentrate filtrate.[1] Dilute with EtOAc, wash with NH₄Cl (aq) and Brine.

Critical Purification for Mp Determination

A crude oil will yield a depressed, broad melting range.

-

Step 1: Flash Column Chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

-

Step 2: Recrystallization.[2] Dissolve the resulting solid in minimal hot Hexane/EtOAc (10:1) and cool slowly to 4°C.

Figure 1: Synthesis and purification workflow to obtain analytical-grade sample.[3]

Melting Point Determination Protocol

Objective: To generate authoritative data where none exists.

Capillary Method (Standard)

-

Sample Prep: Dry the recrystallized sample under high vacuum (0.1 mmHg) for 4 hours to remove solvent traces (solvent depression is the #1 error source).

-

Loading: Pack 2-3 mm of sample into a glass capillary tube.

-

Apparatus: Use a calibrated melting point apparatus (e.g., Buchi or Stuart).

-

Ramp Rate:

-

Fast Ramp (10°C/min) to estimate the point (e.g., if it melts at ~70°C).

-

Data Ramp (1°C/min): Start 10°C below the estimated point.

-

-

Observation: Record

(first liquid drop) and-

Acceptable Range: A range < 2°C indicates high purity (e.g., 72.5 – 73.8°C).

-

Differential Scanning Calorimetry (DSC) (Advanced)

For drug development applications, DSC is preferred to detect polymorphism.

-

Pan: Aluminum, crimped.

-

Atmosphere: Nitrogen (50 mL/min).

-

Program: Heat from 25°C to 150°C at 5°C/min.

-

Output: The endothermic peak onset corresponds to the true melting point.

Figure 2: Decision tree for melting point determination methodology.

References

-

Sonogashira Coupling Standards: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Link

-

Analogous Compound Data (4-chloro): Sigma-Aldrich. (n.d.). 3-(4-Chlorophenyl)-2-propyn-1-ol Product Sheet. Retrieved from

-

General Propargyl Alcohol Synthesis: Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834-871. Link

Sources

The Electrophilic Shift: Reactivity Profiles of Electron-Deficient Propargyl Alcohols

Executive Summary: The Electronic Inversion

Propargyl alcohols are staple synthons in organic chemistry, traditionally exploited for their ability to generate propargylic cations (

This guide delineates the reactivity shift of electron-deficient propargyl alcohols. Unlike their electron-rich counterparts, these substrates suppress ionization pathways and instead activate conjugate addition manifolds and metal-carbenoid rearrangements . This shift is critical for the synthesis of fluorinated heterocycles and dense pharmacophores in drug discovery.

The Reactivity Landscape

The presence of an EWG creates a "push-pull" electronic conflict or synergy depending on the reaction conditions. We categorize the reactivity into three distinct manifolds.

Manifold A: Suppression of Ionization

In standard propargyl alcohols, acid catalysis generates a resonance-stabilized propargyl cation.

-

Effect of EWG (

): A -

The Exception: Lewis superacids (e.g.,

,

Manifold B: Activation as Michael Acceptors

The most significant utility of electron-deficient propargyl alcohols (specifically alkynoates or

-

Mechanism: Soft nucleophiles attack the

-carbon of the alkyne, generating an allenyl/vinyl anion that can undergo subsequent cyclization (e.g., Claisen rearrangements).

Manifold C: Metal-Catalyzed Cycloisomerization

Gold(I) and Silver(I) catalysts activate the

Mechanistic Visualization

The following diagram maps the divergence in reactivity governed by the electronic nature of the substrate.

Figure 1: Decision tree for reactivity. Note how electron-deficient substrates (red path) divert away from classical cationic pathways toward conjugate additions and metal catalysis.

Key Transformations & Data

The DABCO-Catalyzed Furan Synthesis

A prime example of "soft" reactivity is the reaction of propargyl alcohols with electron-deficient alkynes (e.g., methyl 2-perfluoroalkynoate). DABCO acts as a nucleophilic trigger, not just a base.

Mechanism:

-

Michael Addition: DABCO attacks the electron-deficient alkyne.

-

Proton Transfer: Formation of an allenoate species.

-

Addition-Elimination: The propargyl alcohol adds to the activated species.

-

Claisen Rearrangement: The resulting vinyl ether undergoes a [3,3]-sigmatropic rearrangement followed by cyclization [2].

Table 1: Comparative Yields of

| Substrate (Propargyl Alcohol) | EWG Source | Product | Yield (%) | Time (h) |

| Phenyl-substituted ( | Methyl 2-perfluoroalkynoate | Trisubstituted Furan | 92 | 2.0 |

| Alkyl-substituted ( | Methyl 2-perfluoroalkynoate | Trisubstituted Furan | 85 | 3.5 |

| Electron-poor Aryl ( | Methyl 2-perfluoroalkynoate | Trisubstituted Furan | 95 | 1.5 |

| Standard Alkyne (No EWG) | Methyl 2-perfluoroalkynoate | No Reaction | N/A | >24 |

Data synthesized from Chong et al. [2]. Note the robustness of the reaction even with electron-poor aromatics.

Gold-Catalyzed Cycloisomerization

Gold catalysts (

Critical Insight: The EWG on the alkyne slows the initial

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the intermediate species are forming correctly before proceeding.

Protocol A: Synthesis of Trifluoromethylated Furans (DABCO Method)

Target: Rapid access to fluorinated heterocycles without transition metals.

Reagents:

-

Propargyl Alcohol derivative (1.0 equiv)

-

Methyl 2-perfluoroalkynoate (1.2 equiv)

-

DABCO (1,4-Diazabicyclo[2.2.2]octane) (5-10 mol%)

-

Solvent:

(Anhydrous)

Workflow:

-

Setup: Flame-dry a round-bottom flask under Argon. Add DABCO and the propargyl alcohol to

(0.2 M concentration). -

Addition: Add methyl 2-perfluoroalkynoate dropwise at

.-

Checkpoint: The solution often turns yellow/orange, indicating the formation of the zwitterionic intermediate.

-

-

Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

-

TLC Monitoring: Look for the disappearance of the propargyl alcohol spot.[1] The product furan is usually less polar.

-

-

Workup: Quench with water. Extract with DCM (

). Wash combined organics with brine. Dry over -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Gold-Catalyzed Synthesis of Polysubstituted Furans

Target: Coupling electron-deficient propargyl alcohols with 1,3-dicarbonyls.

Reagents:

-

Propargyl Alcohol (1.0 equiv)

-

1,3-Dicarbonyl compound (e.g., acetylacetone) (1.2 equiv)

-

Catalyst:

(2 mol%) -

Solvent: Ethanol or Ionic Liquid ([bmim]

) [4]

Workflow:

-

Mixing: In a vial, combine the propargyl alcohol and 1,3-dicarbonyl in Ethanol.

-

Catalyst Addition: Add the Gold catalyst (as a solution in EtOH).

-

Heating: Stir at

. -

Isolation: Evaporate solvent. Direct purification via column chromatography.

Pathway Visualization: The Gold Cycle

This diagram illustrates the specific pathway for Gold-catalyzed transformation, highlighting the role of the counter-anion and the EWG.

Figure 2: The Gold Catalytic Cycle. The EWG directs the nucleophile to the specific carbon (usually distal) during the attack phase.

Applications in Drug Development

For medicinal chemists, these substrates offer two strategic advantages:

-

Bioisosteres: The

-furan moiety synthesized via Manifold B serves as a metabolically stable bioisostere for phenyl or heteroaryl rings, improving lipophilicity and blocking metabolic hotspots. -

Covalent Inhibitors: Electron-deficient propargyl alcohols (specifically alkynoates) are increasingly used as "warheads" in Targeted Covalent Inhibitors (TCIs). They react with cysteine residues in proteins via the Michael addition pathway described in Section 2.2.

References

-

Zhan, Z.-P., et al. "A General and Efficient FeCl3-Catalyzed Nucleophilic Substitution of Propargylic Alcohols." Journal of Organic Chemistry, 2007 .

-

Chong, Q., et al. "DABCO-Catalyzed Synthesis of Trifluoromethylated Furans from Propargyl Alcohols and Methyl 2-Perfluoroalkynoate."[4] The Journal of Organic Chemistry, 2014 .

-

Arcadi, A. "Gold-catalyzed cyclization of propargylic amides."[2] Chemical Reviews, 2008 .

-

Horino, Y., et al. "Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid."[2] Molecules, 2024 .[2][5][6]

Sources

- 1. BJOC - Tandem hydrothiocyanation/cyclization of CF3-iminopropargyl alcohols with NaSCN in the presence of AcOH [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Synthesis of Alkenylgold(I) Complexes Relevant to Catalytic Carboxylative Cyclization of Unsaturated Amines and Alcohols [mdpi.com]

- 6. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]

Methodological & Application

Application Note: 3-(2,5-Dichlorophenyl)-2-propyn-1-ol as a Versatile Synthon for Heterocycle Synthesis

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-(2,5-dichlorophenyl)-2-propyn-1-ol, a highly functionalized propargylic alcohol, for the synthesis of diverse and medicinally relevant heterocyclic scaffolds. We explore mechanistically distinct pathways, including metal-catalyzed and metal-free cyclization reactions, to construct valuable furan, pyrazole, and isoxazole cores. This guide emphasizes the causality behind experimental design and furnishes detailed, field-proven protocols to ensure reproducibility and success.

Introduction: The Strategic Value of Propargylic Alcohols in Heterocyclic Chemistry

Heterocyclic compounds form the bedrock of modern medicinal chemistry, constituting the core structures of a vast majority of pharmaceuticals. Propargylic alcohols, characterized by the presence of both a hydroxyl group and a carbon-carbon triple bond, are exceptionally versatile building blocks for constructing these complex molecular architectures.[1][2][3][4] The specific synthon, 3-(2,5-dichlorophenyl)-2-propyn-1-ol, offers several strategic advantages:

-

Bifunctional Reactivity: The alkyne and alcohol moieties can be manipulated independently or concertedly to drive a variety of cyclization cascades.[1]

-

Electronic Tuning: The electron-withdrawing nature of the 2,5-dichlorophenyl group modulates the reactivity of the propargylic system, influencing reaction pathways and rates.

-

Structural Handle: The dichlorophenyl group provides a site for further functionalization via cross-coupling reactions and serves as a critical pharmacophore in many bioactive molecules.

This application note will detail three robust synthetic routes starting from 3-(2,5-dichlorophenyl)-2-propyn-1-ol to generate polysubstituted furans, pyrazoles, and isoxazoles.

Gold-Catalyzed Synthesis of Polysubstituted Furans

Gold catalysts, particularly Au(I) and Au(III) species, are uniquely effective in activating alkynes towards nucleophilic attack due to their high oxophilicity and carbophilicity.[5][6] This property enables a powerful tandem reaction involving propargylic substitution and subsequent cycloisomerization to form the furan ring.[7]

Mechanistic Rationale

The reaction between a propargylic alcohol and a 1,3-dicarbonyl compound is initiated by the gold catalyst. There are two plausible pathways for the initial activation: coordination of the gold catalyst to the alkyne and the hydroxyl group, which promotes propargylic substitution.[7] This forms a key intermediate which then undergoes a gold-catalyzed 5-endo-dig cycloisomerization, followed by dehydration, to yield the thermodynamically stable aromatic furan. The use of an ionic liquid as the solvent can offer environmental benefits and allow for catalyst recycling.[7]

Caption: Workflow for Gold-Catalyzed Furan Synthesis.

Experimental Protocol: Synthesis of 2-((3-(2,5-dichlorophenyl)-5-methylfuran-2-yl)methyl)malononitrile

-

Materials:

-

3-(2,5-dichlorophenyl)-2-propyn-1-ol

-

Acetylacetone (2,4-pentanedione)

-

Gold(III) bromide (AuBr₃)

-

Silver trifluoromethanesulfonate (AgOTf)

-

Ionic Liquid (e.g., [EMIM][NTf₂]) or Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

-

Procedure:

-

To a clean, dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add 3-(2,5-dichlorophenyl)-2-propyn-1-ol (1.0 mmol, 1.0 equiv).

-

Add acetylacetone (1.2 mmol, 1.2 equiv).

-

Add the solvent (e.g., [EMIM][NTf₂] or DCM, 3 mL).

-

To this solution, add AuBr₃ (0.05 mmol, 5 mol%) and AgOTf (0.15 mmol, 15 mol%). The silver co-catalyst serves to activate the gold catalyst.[7]

-

Seal the tube and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 3-24 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the desired polysubstituted furan.

-

Data Summary

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| AuBr₃ / AgOTf | [EMIM][NTf₂] | 25 | 3 | ~72% | [7] |

| AuCl | DCM | 25 | <0.5 | >90% | [6] |

| FeCl₃ | DCE | 80 | 1 | ~85% | [8] |

Metal-Free, One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles

Pyrazoles are a privileged class of N-heterocycles with widespread applications in pharmaceuticals. A highly efficient, metal-free approach utilizes an acid-catalyzed propargylation of a protected hydrazine, followed by a base-mediated intramolecular cyclization.[9][10] This one-pot procedure offers excellent atom economy and avoids the use of heavy metal catalysts, aligning with the principles of green chemistry.[9]

Mechanistic Rationale

The reaction commences with the Brønsted or Lewis acid-catalyzed reaction between 3-(2,5-dichlorophenyl)-2-propyn-1-ol and a diprotected hydrazine, such as N-acetyl-N-tosylhydrazine. The alcohol is protonated, forming a good leaving group (water) and generating a stabilized propargylic carbocation. The hydrazine then acts as a nucleophile, forming a propargyl hydrazide intermediate. Subsequent treatment with a strong base (e.g., potassium tert-butoxide) facilitates deprotection and triggers a 5-endo-dig intramolecular cyclization onto the alkyne, followed by tautomerization to yield the aromatic pyrazole.[9][11]

Caption: Metal-Free One-Pot Pyrazole Synthesis Pathway.

Experimental Protocol: Synthesis of 3-(2,5-Dichlorobenzyl)-5-methyl-1H-pyrazole

-

Materials:

-

3-(2,5-dichlorophenyl)-2-propyn-1-ol

-

N-acetyl-N-tosylhydrazine

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Potassium tert-butoxide (KOt-Bu)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve N-acetyl-N-tosylhydrazine (1.1 mmol, 1.1 equiv) in anhydrous DCM (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of 3-(2,5-dichlorophenyl)-2-propyn-1-ol (1.0 mmol, 1.0 equiv) in anhydrous DCM (5 mL) to the flask.

-

Add BF₃·OEt₂ (1.5 mmol, 1.5 equiv) dropwise to the reaction mixture. The acid catalyst facilitates the formation of the propargyl hydrazide.[9]

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours, monitoring by TLC.

-

Once the formation of the intermediate is complete, cool the mixture back to 0 °C.

-

Add a solution of KOt-Bu (3.0 mmol, 3.0 equiv) in anhydrous THF (5 mL) dropwise. The base promotes the crucial cyclization step.[9]

-

Stir the reaction at room temperature for 3 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Separate the layers and extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure pyrazole product.

-

Regioselective Synthesis of Isoxazoles

Isoxazoles are another class of five-membered heterocycles of significant interest in drug discovery. A common and effective strategy for their synthesis from propargylic alcohols involves a reaction with a hydroxylamine derivative.[12] One powerful method proceeds via an in-situ generated α-iodo enone, which then undergoes cyclocondensation.[1]

Mechanistic Rationale

This transformation is initiated by an electrophilic-intercepted Meyer-Schuster rearrangement. The propargylic alcohol reacts with an iodinating agent, such as N-iodosuccinimide (NIS), which promotes rearrangement to an α-iodo enone intermediate. This highly reactive species is not isolated but is immediately trapped by a hydroxylamine derivative (e.g., N-tert-butyl hydroxylamine hydrochloride). The subsequent intermolecular cyclocondensation and dehydration afford the final, stable 3,5-disubstituted isoxazole in a regioselective manner.[1]

Caption: Pathway for Isoxazole Synthesis via an α-Iodo Enone.

Experimental Protocol: Synthesis of 3-(2,5-Dichlorobenzyl)-5-methylisoxazole

-

Materials:

-

3-(2,5-dichlorophenyl)-2-propyn-1-ol

-

N-Iodosuccinimide (NIS)

-

N-tert-butyl hydroxylamine hydrochloride (t-BuNHOH·HCl)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

-

Procedure:

-

To a solution of 3-(2,5-dichlorophenyl)-2-propyn-1-ol (1.0 mmol, 1.0 equiv) in DCE (10 mL), add NIS (1.2 mmol, 1.2 equiv).

-

Stir the mixture at 80 °C for 1 hour. This step facilitates the Meyer-Schuster rearrangement to the key α-iodo enone intermediate.[1]

-

Cool the reaction mixture to room temperature.

-

Add N-tert-butyl hydroxylamine hydrochloride (1.5 mmol, 1.5 equiv) to the flask.

-

Heat the reaction mixture again to 80 °C and stir for 12 hours, monitoring by TLC.

-

After cooling to room temperature, quench the reaction by adding saturated aqueous Na₂S₂O₃ to remove any unreacted iodine.

-

Neutralize the mixture with saturated aqueous NaHCO₃.

-

Extract the product with DCM (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product via silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to obtain the desired isoxazole.

-

Conclusion

3-(2,5-Dichlorophenyl)-2-propyn-1-ol stands out as a powerful and versatile starting material for the synthesis of medicinally important heterocycles. By leveraging different catalytic systems and reaction partners, one can selectively and efficiently construct diverse scaffolds such as furans, pyrazoles, and isoxazoles. The protocols detailed herein provide robust and reproducible methods, grounded in well-understood reaction mechanisms, empowering researchers to accelerate their drug discovery and development programs.

References

-

Reddy, C. R., Vijaykumar, J., & Grée, R. (2013). Facile One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles from Propargylic Alcohols via Propargyl Hydrazides. Synthesis, 45(06), 830-836. [Link]

-

Nakamura, M., et al. (2015). Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds. Molecules, 20(11), 20488-20503. [Link]

-

Moser, F. A., et al. (2014). Modular Synthesis of Furans with up to Four Different Substituents by a trans-Carboboration Strategy. Angewandte Chemie International Edition, 53(34), 9010-9014. [Link]

-

Khan, I., et al. (2020). The synthetic and therapeutic expedition of isoxazole and its analogs. Arabian Journal of Chemistry, 13(1), 2358-2381. [Link]

-

Wang, Z., et al. (2020). Regioselective Synthesis of Isoxazoles from Propargylic Alcohols via In‐situ‐formed α‐Iodo Enones/Enals. ChemistrySelect, 5(37), 11571-11575. [Link]

-

Hosseyni, S., Su, Y., & Shi, X. (2015). Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. Organic Letters, 17(24), 6010-6013. [Link]

-

Reddy, C. R., et al. (2007). Propargyl hydrazides: synthesis and conversion into pyrazoles through hydroamination. Chemistry – A European Journal, 13(12), 3466-3473. [Link]

-

Li, P., et al. (2019). One‐pot Synthesis of Substituted Pyrazoles from Propargyl Alcohols via Cyclocondensation of in situ‐Generated α‐Iodo Enones/Enals and Hydrazine Hydrate. ChemistrySelect, 4(29), 8493-8496. [Link]

-

Majhi, B., & Ghorai, P. (2022). Gold(I)-Catalyzed Synthesis of Heterocycles via Allene Oxide from Propargylic Alcohols. The Journal of Organic Chemistry, 87(15), 10077-10089. [Link]

-

Zhang, J., & Schmalz, H.-G. (2006). Gold-catalyzed synthesis of nitrogen-containing heterocycles from ε-N-protected propargylic esters. Organic & Biomolecular Chemistry, 4(12), 2449-2453. [Link]

-

Aponick, A., Li, C.-Y., Malinge, J., & Marques, E. F. (2009). An Extremely Facile Synthesis of Furans, Pyrroles, and Thiophenes by the Dehydrative Cyclization of Propargyl Alcohols. Organic Letters, 11(20), 4624-4627. [Link]

-

Various Authors. Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Sharma, A., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences Review and Research, 69(2), 1-15. [Link]

-

Various Authors. Isoxazole synthesis. Organic Chemistry Portal. [Link]

-

Ma, S. (2005). Palladium-catalyzed synthesis of heterocycles from allenes. Accounts of Chemical Research, 38(1), 1-11. [Link]

-

Yoshimatsu, M., et al. (2024). Radical Nitrososulfonation of Propargyl Alcohols: Thiazolidine-2,4-dione-Assisted Synthesis of 5-Alykyl-4-sulfonylisoxazoles. Organic Letters, 26(9), 1896-1901. [Link]

-

Zhan, Z.-p., et al. (2008). An efficient FeCl3-catalyzed tandem propargylation-cycloisomerization reaction of propargylic alcohols or acetates with 1,3-dicarbonyl compounds leads to highly substituted furans. Synlett, 2008(19), 3046-3052. [Link]

-

Harrison, T. J., et al. (2006). Gold-Catalyzed Heterocycle Synthesis Using Homopropargylic Ethers as Latent Electrophiles. Organic Letters, 8(8), 1541-1544. [Link]

-

Zhang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(16), 3749. [Link]

-

Various Authors. Cyclization of Aryl Propargyl Ethers for the Synthesis of Chromenes and Their Derivatives. ResearchGate. [Link]

-

Wang, Y., et al. (2023). Oxidative Tandem Cyclization of Glycine Esters with Propargyl Alcohols. Organic Letters, 25(28), 5283-5287. [Link]

-

Esteruelas, M. A., et al. (2012). Cyclization of aromatic propargyl alcohol with a thiophene group yielding naphthothiophene aldehyde induced by a ruthenium complex. Chemistry – A European Journal, 18(11), 3399-3407. [Link]

-

Various Authors. (2023). Recent Developments on the Cascade Cyclization of Propargylic Alcohols to Construct Heterocyclic Compounds. ResearchGate. [Link]

-

Wang, Y., et al. (2016). Electrophilic Cyclization of Aryl Propargylic Alcohols: Synthesis of Dihalogenated 6,9-Dihydropyrido[1,2-a]indoles via a Cascade Iodocyclization. The Journal of Organic Chemistry, 81(21), 10936-10944. [Link]

-

Pham, H.-V., & Kim, J.-H. (2017). Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. Current Organic Synthesis, 14(6), 806-825. [Link]

-

Joule, J. A., & Mills, K. (2010). Palladium Catalyzed Synthesis of Heterocycles. CRC Press. [Link]

-

Ma, S. (2010). Palladium-Catalyzed Cyclization of Propargylic Compounds. Accounts of Chemical Research, 43(12), 1594-1604. [Link]

-

Wen, L.-Q., et al. (2022). The carboxylative cyclization of propargyl alcohol and carbon dioxide catalyzed by organocatalysts. ResearchGate. [Link]

-

Bi, H.-P., et al. (2006). Zn(OTf)2-Catalyzed Cyclization of Propargyl Alcohols with Anilines, Phenols, and Amides for Synthesis of Indoles, Benzofurans, and Oxazoles through Different Annulation Mechanisms. The Journal of Organic Chemistry, 71(13), 5033-5036. [Link]

-

Kumar, A., & Kumar, V. (2019). A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines. ResearchGate. [Link]

-

Wang, Y., et al. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Molecules, 28(17), 6296. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Quin, L. D., & Tyrell, J. A. (2010). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. John Wiley & Sons. [Link]

-

At-Tina, A. H., et al. (2010). Synthesis of Heterocycles Based on 4,5-Dichlorophthalonitrile. ResearchGate. [Link]

-

Shiri, M., et al. (2023). Editorial: Six-membered heterocycles: their synthesis and bio applications. Frontiers in Chemistry, 11. [Link]

-

Patel, J. S., et al. (2023). Synthesis and Characterization of New Substituted 1,2,3-Triazole Derivatives. Heterocyclic Letters, 13(3), 525-531. [Link]

-

Propargylic substitution reactions of 1,3-diphenyl-2-propyn-1-ol with... ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Furan synthesis [organic-chemistry.org]

- 9. Facile One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles from Propargylic Alcohols via Propargyl Hydrazides [organic-chemistry.org]

- 10. Pyrazole synthesis [organic-chemistry.org]

- 11. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 12. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

Sonogashira coupling protocol for 3-(2,5-dichlorophenyl)prop-2-yn-1-ol

An Application Guide to the Sonogashira Coupling: Protocol for 3-(2,5-dichlorophenyl)prop-2-yn-1-ol

Introduction: The Strategic Importance of the Sonogashira Coupling

In the landscape of modern organic synthesis, the Sonogashira cross-coupling reaction stands as a cornerstone methodology for the formation of carbon-carbon bonds, specifically between a terminal alkyne (sp-hybridized carbon) and an aryl or vinyl halide (sp²-hybridized carbon).[1][2][3] First reported by Kenkichi Sonogashira in 1975, this reaction has become indispensable in the synthesis of pharmaceuticals, natural products, organic materials, and complex molecules with significant biological activity.[1][4][5][6][7] Its prominence is due to its operational simplicity, mild reaction conditions, and high tolerance for a wide variety of functional groups.[1][4]

The reaction is typically facilitated by a dual catalytic system comprising a palladium complex and a copper(I) salt, in the presence of an amine base.[1][2][3][8] This guide provides a detailed examination of the Sonogashira coupling, offering a robust protocol for the use of 3-(2,5-dichlorophenyl)prop-2-yn-1-ol, a functionalized terminal alkyne, in the synthesis of complex molecular architectures.

The Catalytic Machinery: A Mechanistic Overview

The efficacy of the Sonogashira coupling lies in the synergistic interplay of two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1][2] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

-

The Palladium Cycle: This is the central engine of the C-C bond formation.

-

Oxidative Addition: The cycle begins with the oxidative addition of the aryl or vinyl halide to a coordinatively unsaturated palladium(0) species. This step, which forms a square planar palladium(II) complex, is generally considered the rate-limiting step of the entire reaction.[1][2][9]

-

Transmetalation: The activated alkyne, in the form of a copper acetylide, is transferred from the copper cycle to the palladium(II) center, displacing a halide and forming a diorganopalladium(II) intermediate.[1][2]

-

Reductive Elimination: This final, irreversible step involves the formation of the desired C(sp²)-C(sp) bond as the product is expelled from the palladium coordination sphere. This process regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][2]

-

-

The Copper Cycle: This cycle's primary function is to activate the terminal alkyne.

-

Copper Acetylide Formation: The terminal alkyne coordinates to the copper(I) salt. In the presence of the amine base, the acidic terminal proton is removed, forming a highly nucleophilic copper(I) acetylide species.[2] This species is then ready to engage in the transmetalation step with the palladium complex.

-

While the copper co-catalyst is traditional, copper-free variants have been developed to circumvent the primary side reaction: the oxidative homocoupling of the alkyne (Glaser coupling).[4][10][11][12] In these systems, the base is believed to facilitate the direct formation of a palladium acetylide intermediate.[1][3]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. DSpace [repository.kaust.edu.sa]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Catalytic Oxidation of 3-(2,5-dichlorophenyl)-2-propyn-1-ol to Aldehydes

[1]

Executive Summary

This application note details field-proven protocols for the catalytic oxidation of 3-(2,5-dichlorophenyl)-2-propyn-1-ol to its corresponding aldehyde, 3-(2,5-dichlorophenyl)-2-propynal .[1]

Propargylic aldehydes are potent electrophiles and versatile intermediates in the synthesis of heterocyclic pharmacophores (e.g., pyrazoles, isoxazoles) and chalcone derivatives. However, their synthesis is complicated by two primary challenges:

-

Over-oxidation: The propensity of primary aldehydes to oxidize further to carboxylic acids.[1]

-

Product Instability: The resulting conjugated alkynal is a strong Michael acceptor, prone to polymerization or decomposition under harsh acidic/basic conditions.[1]

This guide moves beyond stoichiometric reagents (e.g., MnO₂, Jones Reagent) to present three catalytic, atom-economical methodologies tailored for pharmaceutical development: an aerobic Iron/TEMPO system (Green/Scalable), a TPAP/NMO system (High-Fidelity), and a TEMPO/BAIB system (Metal-Free).[1]

Mechanistic Insight: The Oxoammonium Cycle

The core of the most scalable protocols (Protocols A & C) relies on the nitroxyl radical TEMPO (2,2,6,6-Tetramethylpiperidinyloxy). TEMPO acts as a catalytic mediator, shuttling electrons between the substrate and a terminal stoichiometric oxidant.

The active oxidizing species is the oxoammonium ion , formed via the oxidation of TEMPO.[2] This species performs a hydride abstraction from the alcohol, releasing the aldehyde and reducing itself to a hydroxylamine, which is then re-oxidized to complete the cycle.

Figure 1: TEMPO Catalytic Cycle (Mechanism)[1]

Caption: The catalytic cycle of TEMPO. The oxoammonium cation is the active oxidant that converts the propargylic alcohol to the aldehyde.

Experimental Protocols

Protocol A: Aerobic Fe(NO₃)₃ / TEMPO Oxidation (Green & Scalable)

Best for: Large-scale synthesis, environmental compliance, and cost-efficiency.[1][3]

This method utilizes ambient air (or O₂) as the terminal oxidant, mediated by non-toxic iron salts.[1] It is superior to bleach-based methods for this substrate because it avoids potential chlorination of the aromatic ring, although the 2,5-dichloro substitution already deactivates the ring significantly.

Reagents:

-

Substrate: 3-(2,5-dichlorophenyl)-2-propyn-1-ol (1.0 equiv)[1]

-

Catalyst 1: TEMPO (1–5 mol%)[1]

-

Additive: NaCl (5 mol%)[1]

-

Solvent: Toluene (0.5 M concentration)[1]

Procedure:

-

Charge: To a reaction vessel equipped with a magnetic stir bar, add the propargylic alcohol (10 mmol), TEMPO (78 mg, 0.5 mmol), Fe(NO₃)₃·9H₂O (202 mg, 0.5 mmol), and NaCl (29 mg, 0.5 mmol).[1]

-

Solvent: Add Toluene (20 mL). The use of toluene is critical as it stabilizes the hydrophobic substrate and facilitates oxygen transfer.

-

Initiation: Purge the headspace briefly with Oxygen (balloon) or air.[1] Stir vigorously at room temperature (20–25 °C).

-

Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The aldehyde spot will be less polar than the alcohol.[1] Reaction typically completes in 3–6 hours.[1]

-

Work-up: Filter the reaction mixture through a short pad of silica gel or Celite to remove iron salts.[1] Wash the pad with small amounts of Ethyl Acetate.

-

Purification: Concentrate the filtrate under reduced pressure. If necessary, purify via flash chromatography (SiO₂).[1]

Key Insight: The addition of NaCl accelerates the reaction by facilitating the formation of active chloro-iron species that re-oxidize TEMPO more efficiently than nitrate alone [1].

Protocol B: TPAP / NMO (Ley Oxidation)

Best for: Small-scale, high-value synthesis, and acid-sensitive substrates.[1]

Tetrapropylammonium perruthenate (TPAP) is a mild, soluble ruthenium catalyst.[1][4] N-Methylmorpholine N-oxide (NMO) serves as the stoichiometric co-oxidant.[1][5] This method is exceptionally gentle and prevents over-oxidation to the acid.

Reagents:

-

Substrate: 3-(2,5-dichlorophenyl)-2-propyn-1-ol (1.0 equiv)[1]

-

Catalyst: TPAP (5 mol%)[1]

-

Co-oxidant: NMO (1.5 equiv)[1]

-

Desiccant: 4Å Molecular Sieves (powdered, activated)[1]

-

Solvent: Dichloromethane (DCM)[1]

Procedure:

-

Preparation: Flame-dry 4Å molecular sieves and allow them to cool under argon.

-